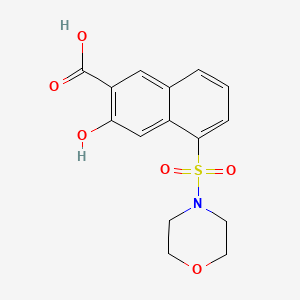![molecular formula C20H25Cl2N7O B11704051 2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)
2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ-6-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェノールは、ジクロロ基とヒドラジニリデン基で置換されたフェノール基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2,4-ジクロロ-6-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェノールの合成は、通常、複数の段階を伴います。 反応条件は、多くの場合、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物が高収率で高純度で得られるようにします。 .
工業生産方法
工業的な設定では、この化合物の生産には、大規模なバッチプロセスまたは連続フロープロセスが用いられます。これらの方法は、厳格な品質管理基準を維持しながら、合成の効率とスケーラビリティを最適化するために設計されています。 自動化システムと高度な分析技術の使用により、高純度の2,4-ジクロロ-6-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェノールを安定的に製造することができます。 .
化学反応の分析
反応の種類
2,4-ジクロロ-6-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェノールは、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を用います。
還元: この反応は、水素の付加または酸素の除去を伴い、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用います。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴い、多くの場合、求核剤または求電子剤を特定の条件下で用います。
一般的な試薬と条件
これらの反応に用いられる一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤と求電子剤が含まれます。 反応条件(温度、溶媒、pHなど)は、目的の変換を実現するために注意深く制御されます。 .
生成される主な生成物
これらの反応から生成される主な生成物は、用いられる特定の反応条件と試薬によって異なります。例えば、酸化はキノンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。 置換反応は、導入される置換基に応じて、さまざまな誘導体を生成することができます。 .
科学研究への応用
2,4-ジクロロ-6-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェノールは、いくつかの科学研究への応用があり、以下が含まれます。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性などの潜在的な生物活性について研究されています。
医学: 薬物開発や疾患治療など、潜在的な治療への応用について調査されています。
科学的研究の応用
2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DICHLOROPHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
2,4-ジクロロ-6-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェノールの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、それらの活性を調節して、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的および経路は、化合物が用いられる特定の用途と状況によって異なります。 .
類似の化合物との比較
類似の化合物
2,4-ジクロロフェノール: 抗菌特性を持つ、より単純なフェノール誘導体です。
1,3,5-トリアジン誘導体: 抗菌や抗がん特性など、さまざまな生物活性を持つ化合物のクラスです。
ヒドラジニリデン誘導体:
独自性
2,4-ジクロロ-6-[(E)-{2-[4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェノールは、複数の官能基と複素環式部分を組み合わせた複雑な構造を持つため、ユニークです。
類似化合物との比較
Similar Compounds
2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine: Similar triazine core with piperidine substitutions but lacks the hydrazine and dichlorophenol moieties.
4,6-Dichloro-2-(hydrazinyl)-1,3,5-triazine: Contains the triazine and hydrazine components but does not have the piperidine groups.
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with chlorine atoms instead of piperidine groups.
Uniqueness
2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DICHLOROPHENOL is unique due to its combination of a triazine ring, piperidine groups, hydrazine linkage, and dichlorophenol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C20H25Cl2N7O |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
2,4-dichloro-6-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H25Cl2N7O/c21-15-11-14(17(30)16(22)12-15)13-23-27-18-24-19(28-7-3-1-4-8-28)26-20(25-18)29-9-5-2-6-10-29/h11-13,30H,1-10H2,(H,24,25,26,27)/b23-13+ |
InChIキー |
RSQRGONELJROGG-YDZHTSKRSA-N |
異性体SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O)N4CCCCC4 |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Cl)Cl)O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703970.png)

![(2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11703983.png)


![4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11703995.png)
![4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid](/img/structure/B11704003.png)
![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704021.png)
![(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11704030.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[(5-phenylfuran-2-yl)methylidene]hydrazine](/img/structure/B11704045.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11704048.png)
